Cas no 2138129-70-9 (3-methyl-3-(1-methyl-1H-imidazol-4-yl)oxirane-2-carbonitrile)
3-methyl-3-(1-methyl-1H-imidazol-4-yl)oxirane-2-carbonitrile Chemical and Physical Properties
Names and Identifiers
-
- 3-methyl-3-(1-methyl-1H-imidazol-4-yl)oxirane-2-carbonitrile
- 2138129-70-9
- EN300-700124
-
- Inchi: 1S/C8H9N3O/c1-8(7(3-9)12-8)6-4-11(2)5-10-6/h4-5,7H,1-2H3
- InChI Key: OSBXZQWLOPNERO-UHFFFAOYSA-N
- SMILES: O1C(C#N)C1(C)C1=CN(C)C=N1
Computed Properties
- Exact Mass: 163.074561919g/mol
- Monoisotopic Mass: 163.074561919g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 246
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.5
- Topological Polar Surface Area: 54.1Ų
3-methyl-3-(1-methyl-1H-imidazol-4-yl)oxirane-2-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-700124-1.0g |
3-methyl-3-(1-methyl-1H-imidazol-4-yl)oxirane-2-carbonitrile |
2138129-70-9 | 1g |
$0.0 | 2023-06-07 |
3-methyl-3-(1-methyl-1H-imidazol-4-yl)oxirane-2-carbonitrile Related Literature
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
Additional information on 3-methyl-3-(1-methyl-1H-imidazol-4-yl)oxirane-2-carbonitrile
Introduction to 3-methyl-3-(1-methyl-1H-imidazol-4-yl)oxirane-2-carbonitrile (CAS No. 2138129-70-9)
3-methyl-3-(1-methyl-1H-imidazol-4-yl)oxirane-2-carbonitrile, identified by the chemical formula CAS No. 2138129-70-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the class of oxiranes, which are cyclic ethers with a highly reactive three-membered ring structure. The presence of a nitrile group and a substituted imidazole moiety enhances its potential utility in synthetic chemistry and drug development.
The molecular structure of 3-methyl-3-(1-methyl-1H-imidazol-4-yl)oxirane-2-carbonitrile features a unique combination of functional groups that make it a versatile intermediate in organic synthesis. The oxirane ring, also known as an epoxide, is known for its reactivity in nucleophilic substitution reactions, which can be exploited to introduce various substituents into the molecule. The nitrile group contributes to the compound's polarity and potential for further functionalization, while the imidazole ring introduces nitrogen heterocyclic properties that are commonly found in biologically active molecules.
In recent years, there has been growing interest in heterocyclic compounds due to their prevalence in natural products and pharmaceuticals. 1-methyl-1H-imidazole, a key component of this compound, is a well-studied scaffold that has shown promise in various therapeutic applications. Its ability to form stable complexes with other molecules makes it a valuable building block in medicinal chemistry. The integration of this moiety into the 3-methyl-3-(1-methyl-1H-imidazol-4-yl)oxirane-2-carbonitrile structure suggests potential applications in the development of new drugs targeting neurological disorders, inflammation, and other diseases where imidazole derivatives have demonstrated efficacy.
One of the most compelling aspects of 3-methyl-3-(1-methyl-1H-imidazol-4-yl)oxirane-2-carbonitrile is its utility as a synthetic intermediate. The oxirane ring can undergo various chemical transformations, including ring-opening reactions with nucleophiles, which can be used to construct more complex molecules. This property makes it particularly useful in the synthesis of peptidomimetics and other bioactive scaffolds. Additionally, the nitrile group can be hydrolyzed to form carboxylic acids or reduced to form amides, providing multiple pathways for further functionalization.
Recent advancements in drug discovery have highlighted the importance of small molecule libraries that contain diverse structural motifs. 3-methyl-3-(1-methyl-1H-imidazol-4-yl)oxirane-2-carbonitrile fits well within this context, as it combines several pharmacophoric elements that are known to interact with biological targets. The combination of an oxirane ring, a nitrile group, and an imidazole moiety creates a molecule with multiple potential binding sites and interaction modes. This diversity makes it an attractive candidate for high-throughput screening (HTS) campaigns aimed at identifying novel therapeutic agents.
The reactivity of the oxirane ring also opens up possibilities for polymerization and cross-linking reactions, which are relevant in materials science and nanotechnology. While this application is less directly related to pharmaceuticals, it underscores the versatility of 3-methyl-3-(1-methyl-1H-imidazol-4-yl)oxirane-2-carbonitrile as a building block for functional materials. Such materials could find applications in drug delivery systems, where precise control over molecular architecture is crucial for optimizing bioavailability and targeting specificity.
In conclusion, 3-methyl-3-(1-methyl-1H-imidazol-4-yloxyriane)-2-carbonitrile (CAS No. 2138129–70–9) represents a promising compound with significant potential in both synthetic chemistry and drug development. Its unique structural features, including the oxirane ring, nitrile group, and imidazole moiety, make it a valuable intermediate for constructing complex molecules with biological activity. As research continues to uncover new applications for heterocyclic compounds, 3-methyl--(l--methyl-lH--imidazol--4--yloxyriane)--2--carbonitrile is likely to play an increasingly important role in the discovery and development of novel therapeutics.
2138129-70-9 (3-methyl-3-(1-methyl-1H-imidazol-4-yl)oxirane-2-carbonitrile) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)